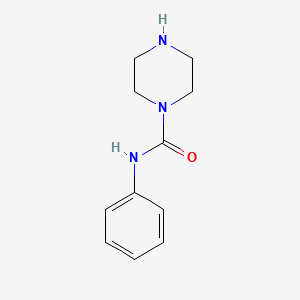

N-phenylpiperazine-1-carboxamide

Übersicht

Beschreibung

N-phenylpiperazine-1-carboxamide: is a chemical compound with the molecular formula C11H15N3O . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in medicinal chemistry and pharmaceutical research due to its unique structural properties and biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction between 1,2-diamine derivatives and diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Ring Opening of Aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.

Intermolecular Cycloaddition of Alkynes Bearing Amino Groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine derivatives.

Industrial Production Methods: Industrial production methods for N-phenylpiperazine-1-carboxamide typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-phenylpiperazine-1-carboxamide can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Wissenschaftliche Forschungsanwendungen

N-Phenylpiperazine-1-carboxamide is a chemical compound with the molecular formula . It is also known by other names, including piperazine-1-carboxylic acid phenylamide and 1-Piperazinecarboxamide, N-phenyl- .

Here is an overview of its applications based on available research:

1. As a Modulator of Fatty Acid Amide Hydrolase (FAAH)

- This compound derivatives are used as modulators of fatty acid amide hydrolase (FAAH) .

- These modulators can be used in the treatment of anxiety, pain, and other conditions .

2. As a Clinical Drug

- N-Phenylpiperazine derivatives are used as clinical drugs for fighting diseases related to the cardiovascular system by mediating the signal pathway of α1-adrenoceptor .

- They impact the signal pathway of α1-adrenoceptor . The binding mechanism involves interactions with specific amino acids such as Asp 106, Gln 177, Ser 188, Ser 192, and Phe 193 of the receptor . These interactions are driven by hydrogen bonds and electrostatic forces . The affinity of these derivatives depends on functional groups, including an ionizable piperazine, hydrogen bond acceptor, and hydrophobic moiety .

3. Potential Therapeutic Applications

- Pyrazole derivatives, including N-phenyl-5-propyl-1H-pyrazole-3-carboxamide, have shown antinecroptotic activity and selective HDAC6 inhibition .

- These compounds also exhibit inhibitory effects on inflammatory proteins like TNF-α, IL-1β, and IL-6, indicating anti-inflammatory activity . Studies in mice with acetaminophen-induced acute liver injury (ALI) have demonstrated therapeutic and protective efficacy .

4. Chemical Properties and Safety

Wirkmechanismus

The mechanism of action of N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors and enzymes. For example, N-phenylpiperazine derivatives are known to bind to the α1A-adrenoceptor, mediating the signal pathway and exerting effects on the cardiovascular system . The binding involves the formation of hydrogen bonds and electrostatic interactions with key amino acid residues in the receptor .

Vergleich Mit ähnlichen Verbindungen

1-Phenylpiperazine: Similar in structure but lacks the carboxamide group.

N-methylpiperazine: Contains a methyl group instead of a phenyl group.

Piperazine: The parent compound without any substituents.

Uniqueness: N-phenylpiperazine-1-carboxamide is unique due to the presence of both the phenyl and carboxamide groups, which confer distinct chemical and biological properties. The carboxamide group enhances its ability to form hydrogen bonds, while the phenyl group contributes to its hydrophobic interactions and binding affinity to biological targets .

Biologische Aktivität

N-Phenylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a phenyl group and a carboxamide functional group. The general structure can be represented as follows:

This structural arrangement allows for interactions with various biological targets, particularly in the central nervous system and in cancer biology.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. Research has demonstrated that these compounds can inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis. For instance:

- Cell Culture Studies : Various cancer cell lines, including breast and lung cancer cells, were treated with this compound derivatives to assess cytotoxic effects. Results indicated significant inhibition of cell growth at micromolar concentrations.

- Animal Studies : In vivo experiments using xenograft models showed that these compounds reduced tumor size and metastasis in mice bearing human tumors, suggesting their potential as effective anticancer agents.

2. Neuropharmacological Effects

N-phenylpiperazine derivatives have been investigated for their interactions with neurotransmitter systems. They are known to act on serotonin receptors, which could lead to analgesic effects and modulation of mood disorders. A structure-activity relationship (SAR) study indicated that modifications on the piperazine ring could enhance selectivity for serotonin receptor subtypes .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Some derivatives have been shown to disrupt microtubule dynamics, which is crucial for cancer cell division.

- Receptor Modulation : These compounds may act as antagonists or agonists at various receptors, including serotonin and adrenergic receptors, influencing neurotransmission and potentially alleviating symptoms in neurological disorders .

Case Study 1: Anticancer Efficacy

A study conducted on a series of N-(1-ethyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide derivatives revealed their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. The most potent compound exhibited an IC50 value of 0.5 µM against breast cancer cells, demonstrating significant promise for further development as an anticancer therapeutic.

Case Study 2: Neuropharmacological Applications

Another investigation focused on the effects of N-phenylpiperazine derivatives on serotonin receptors. The results indicated that specific analogs could selectively inhibit serotonin reuptake transporters with IC50 values ranging from 10 µM to 40 µM across different receptor subtypes. This suggests potential applications in treating depression and anxiety disorders .

Table 1: Anticancer Activity of N-Phenylpiperazine Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(1-Ethyl-1H-Indol-3-Yl)-4-Phenyl... | Breast Cancer | 0.5 | Tubulin Inhibition |

| N-(4-Nitrophenyl)-Piperazine Derivative | Lung Cancer | 1.2 | Apoptosis Induction |

| 4-(4,6-Dimethoxy-Triazine)-N-Phenyl... | Colon Cancer | 0.8 | Cytotoxic Effects |

Table 2: Neuropharmacological Effects

| Compound Name | Receptor Type | IC50 (µM) | Effect |

|---|---|---|---|

| N-(3-Fluorophenyl)-Piperazine | Serotonin Receptor | 10 | Reuptake Inhibition |

| N-(4-Methoxyphenyl)-Piperazine | α1-Adrenoceptor | 40 | Antagonistic Effect |

Eigenschaften

IUPAC Name |

N-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(14-8-6-12-7-9-14)13-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQDVKYOHVLZPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426724 | |

| Record name | N-phenylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115994-87-1 | |

| Record name | N-phenylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.